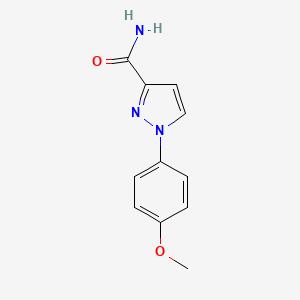
1-(4-Methoxyphenyl)pyrazole-3-carboxamide
Descripción general
Descripción
1-(4-Methoxyphenyl)pyrazole-3-carboxamide, also known as 4-MPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study focused on the synthesis of novel pyrazole derivatives, including compounds related to 1-(4-Methoxyphenyl)pyrazole-3-carboxamide, and their structural characterization using techniques like NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction. This research provided insights into the molecular geometries and electronic structures of these compounds, which can be essential for understanding their reactivity and potential applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activities :
- Certain derivatives of 1-(4-Methoxyphenyl)pyrazole-3-carboxamide have been studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications in oncology (Hassan, Hafez, & Osman, 2014).
- Another study explored the antimicrobial activity of related pyrazole carboxamides, showcasing their potential in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013).
Pharmaceutical Research :
- Research has been conducted on synthesizing specific derivatives of 1-(4-Methoxyphenyl)pyrazole-3-carboxamide for potential use in positron emission tomography (PET) imaging, particularly for studying CB1 cannabinoid receptors in the brain. This illustrates the compound's relevance in developing diagnostic tools in neuroscience and pharmacology (Katoch-Rouse & Horti, 2003).
Chemical Properties and Applications :
- The synthesis of various 1-(4-Methoxyphenyl)pyrazole-3-carboxamide derivatives has been explored for their properties and applications. For instance, studies on non-linear optical properties, and the impact of different substituents on the pyrazole ring structure, contribute to a better understanding of their potential use in material sciences (Fedotov, Hotsulia, & Panasenko, 2022).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)14-7-6-10(13-14)11(12)15/h2-7H,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPRYAVFLOOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



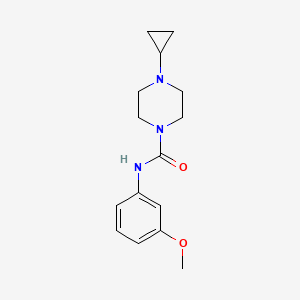
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)
![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
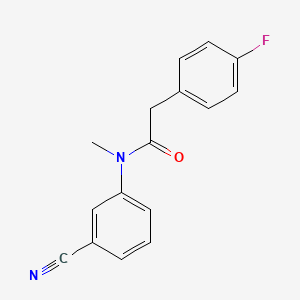
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
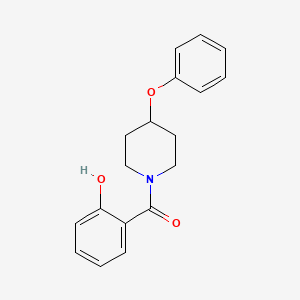
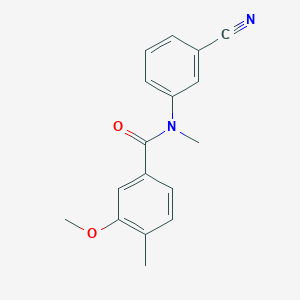
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
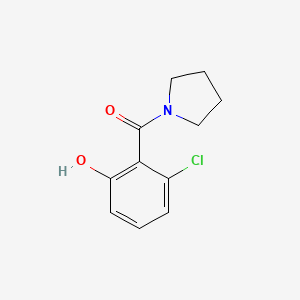
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)